![molecular formula C7H6BrNO3 B2888807 3-(Bromomethyl)-4-nitrophenol CAS No. 1261610-79-0](/img/structure/B2888807.png)
3-(Bromomethyl)-4-nitrophenol
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Overview
Description
3-(Bromomethyl)-4-nitrophenol is a chemical compound commonly known as BMNP. It is an organic compound that belongs to the class of nitrophenols. It is a yellow crystalline solid that is soluble in organic solvents. BMNP has gained significant attention in the scientific community due to its various applications in research.
Scientific Research Applications
Organic Synthesis
3-(Bromomethyl)-4-nitrophenol: is a versatile compound in organic synthesis. It serves as a building block for creating various organic molecules due to its reactive bromomethyl group, which can undergo further chemical transformations. For instance, it can be used to synthesize beta-substituted acrylates, which are valuable in producing polymers with specific properties .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to develop pharmaceuticals. Its structure allows for the creation of beta-lactams, a class of antibiotics, through cyclization reactions. Beta-lactams are crucial in combating bacterial infections, and the ability to synthesize new variants is essential for addressing antibiotic resistance .
Mechanism of Action
Target of Action
Bromomethyl compounds are known to react with thiol groups, utilizing a glutathione s-transferase–mediated reaction . In most cells, glutathione levels are high, and glutathione transferase is ubiquitous .
Mode of Action
Bromomethyl compounds, in general, are known to participate in free radical reactions . For instance, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .
Biochemical Pathways
Bromomethyl compounds are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Bromomethyl compounds are known to participate in free radical reactions, which can lead to various cellular effects .
properties
IUPAC Name |
3-(bromomethyl)-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKWYOREXFZRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CBr)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-nitrophenol |
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